Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy-

Analytical Chemistry Environmental Monitoring Quality Assurance

Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy- (CAS 602326-26-1), systematically named 4′-methoxy-2,2′,4,5′-tetrabromodiphenyl ether (4′-MeO-BDE-49), is a tetrabrominated methoxylated polybrominated diphenyl ether (MeO-PBDE) with molecular formula C₁₃H₈Br₄O₂ and molecular weight 515.8 g/mol. This compound belongs to the bromodiphenyl ether class and is structurally characterized by four bromine substituents at the 2, 2′, 4, and 5′ positions along with a methoxy group at the 4′ (para) position of the diphenyl ether scaffold.

Molecular Formula C13H8Br4O2
Molecular Weight 515.8 g/mol
CAS No. 602326-26-1
Cat. No. B12595633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy-
CAS602326-26-1
Molecular FormulaC13H8Br4O2
Molecular Weight515.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Br)OC2=C(C=C(C=C2)Br)Br)Br
InChIInChI=1S/C13H8Br4O2/c1-18-12-5-10(17)13(6-9(12)16)19-11-3-2-7(14)4-8(11)15/h2-6H,1H3
InChIKeyUTKWDYZYAAXSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-Methoxy-2,2′,4,5′-tetrabromodiphenyl ether (CAS 602326-26-1): Certified Reference Material for Methoxylated PBDE Analysis


Benzene, 1,4-dibromo-2-(2,4-dibromophenoxy)-5-methoxy- (CAS 602326-26-1), systematically named 4′-methoxy-2,2′,4,5′-tetrabromodiphenyl ether (4′-MeO-BDE-49), is a tetrabrominated methoxylated polybrominated diphenyl ether (MeO-PBDE) with molecular formula C₁₃H₈Br₄O₂ and molecular weight 515.8 g/mol [1]. This compound belongs to the bromodiphenyl ether class and is structurally characterized by four bromine substituents at the 2, 2′, 4, and 5′ positions along with a methoxy group at the 4′ (para) position of the diphenyl ether scaffold [2]. It is available as a certified reference material (CRM) at 10 µg/mL in methanol from AccuStandard, intended for use as an analytical standard in environmental monitoring, toxicological research, and method development for MeO-PBDE quantification .

Why Generic MeO-PBDE Substitution Is Not Scientifically Justified for 4′-MeO-BDE-49 (CAS 602326-26-1)


MeO-PBDE congeners exhibit congener-specific physicochemical properties, environmental fate, and biological activities that preclude generic substitution. The methoxy group position on the diphenyl ether backbone is a critical determinant of biological activity: structure–activity relationship (SAR) studies demonstrate that para-substituted methoxy PBDEs such as 4′-MeO-BDE-49 display reduced activity toward ryanodine receptors (RyR1 and RyR2) compared to their non-methoxylated parent congeners, whereas ortho-substituted analogs exhibit different potency profiles [1]. In human biomonitoring, 4′-MeO-BDE-49 exhibits distinct detection frequencies and concentration profiles in human milk compared to co-occurring MeO-PBDEs such as 6-MeO-BDE-47 and 2′-MeO-BDE-68, indicating congener-specific exposure pathways and pharmacokinetics [2]. Procurement of a non-identical MeO-PBDE congener as a surrogate standard would compromise analytical accuracy, quantification traceability, and the validity of toxicological or exposure assessment conclusions.

Quantitative Evidence Guide: Differentiating 4′-MeO-BDE-49 (CAS 602326-26-1) from Closest Analogs


Certified Reference Material (CRM) Availability and Traceable Concentration for 4′-MeO-BDE-49

4′-MeO-BDE-49 (CAS 602326-26-1) is commercially available as a Certified Reference Material (CRM) from AccuStandard at a precisely defined concentration of 10 µg/mL in methanol (Cat# MOBDE-4002S-0.2X), with full Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . By contrast, the closely related congener 6-MeO-BDE-47 is available from AccuStandard as a chemical standard but is not explicitly classified as a CRM in the same product line, limiting its traceability for ISO/IEC 17025 accredited laboratories .

Analytical Chemistry Environmental Monitoring Quality Assurance

First-Reported Occurrence and Quantified Levels of 4′-MeO-BDE-49 in Human Milk Biomonitoring

4′-MeO-BDE-49 was first reported and quantified in human milk samples from Bizerte, Tunisia, in a 2015 study that analyzed 8 MeO-PBDE congeners in 36 samples via GC-NCI-MS [1]. Among the four detected congeners, 4′-MeO-BDE-49 was detected alongside 6-MeO-BDE-47, 2′-MeO-BDE-68, and 5′-MeO-BDE-100, with the sum of MeO-PBDEs (ΣMeO-PBDEs) ranging from 0.23 to 4.70 ng g⁻¹ lipid weight (lw), a mean of 1.52 ng g⁻¹ lw, and a median of 1.11 ng g⁻¹ lw [1]. The study established baseline human exposure data specifically for 4′-MeO-BDE-49 and 5′-MeO-BDE-100 for the first time, whereas 6-MeO-BDE-47 had been previously reported in multiple biomonitoring studies, making 4′-MeO-BDE-49 a rarer and less-characterized biomarker requiring dedicated reference standards for accurate quantification.

Human Biomonitoring Exposure Assessment Environmental Health

Para-Methoxy Substitution Reduces Ryanodine Receptor Activity Relative to Parent PBDE Congeners

A systematic SAR study by Kim et al. (2011) demonstrated that addition of a methoxy group at the free para position of PBDEs markedly reduces activity toward ryanodine receptors (RyR1 and RyR2) compared to the parent, non-methoxylated congeners [1]. In this study, BDE-49 (the non-methoxylated parent of 4′-MeO-BDE-49) sensitized Ca²⁺ flux triggered by RyR agonists at 250 nM in HEK293 cells expressing RyR1 or RyR2, whereas BDE-47 (250 nM) showed negligible activity [1]. The hydroxylated analog 4′-OH-BDE-49 was characterized as a biphasic RyR modulator. While direct quantitative data for 4′-MeO-BDE-49 were not reported in this study, the SAR framework predicts that 4′-MeO-BDE-49—bearing a para-methoxy substituent—exhibits reduced RyR activity relative to BDE-49, consistent with the general finding that para-methoxy substitution attenuates PBDE RyR activity [1].

Neurotoxicology Calcium Signaling Structure-Activity Relationship

Unique Substitution Pattern (4′-Methoxy-2,2′,4,5′-tetrabromo) Distinguishes 4′-MeO-BDE-49 from Abundant MeO-PBDE Congeners

4′-MeO-BDE-49 (CAS 602326-26-1) possesses a unique bromination and methoxylation pattern—bromine atoms at the 2, 2′, 4, and 5′ positions with a methoxy group at the 4′ position—that is structurally distinct from the more environmentally abundant MeO-PBDE congeners [1]. In contrast, 6-MeO-BDE-47 (CAS 102739-99-1) features bromine atoms at the 2, 2′, 4, 4′ positions with a methoxy group at the 6 position, while 2′-MeO-BDE-68 (CAS 2493428-80-0) and 5′-MeO-BDE-100 represent additional substitution patterns [1]. These structural differences result in distinct GC retention times and mass spectrometric fragmentation patterns, necessitating congener-specific reference standards for unambiguous identification and quantification in complex environmental and biological matrices .

Environmental Chemistry Congener-Specific Analysis Mass Spectrometry

Key Application Scenarios for 4′-MeO-BDE-49 (CAS 602326-26-1) in Research and Industrial Settings


Certified Reference Standard for Human Milk and Serum Biomonitoring Studies of Emerging MeO-PBDEs

4′-MeO-BDE-49 serves as a congener-specific certified reference material for the quantification of this newly characterized MeO-PBDE in human biomonitoring studies. As the first study reporting 4′-MeO-BDE-49 and 5′-MeO-BDE-100 levels in human milk was published only in 2015, ongoing and future exposure assessment studies require a traceable CRM for accurate quantification via GC-NCI-MS or GC-MS/MS, particularly for investigating age and parity-dependent accumulation patterns in maternal cohorts [1]. The AccuStandard CRM at 10 µg/mL in methanol provides the necessary certified concentration and documentation for ISO/IEC 17025 compliant laboratories .

Structure-Activity Relationship Studies of Methoxylated PBDE Neurotoxicity via Ryanodine Receptor Modulation

The para-methoxy substitution pattern of 4′-MeO-BDE-49 makes it an essential tool compound for SAR studies investigating how methoxy group position modulates PBDE activity toward ryanodine receptors (RyR1 and RyR2). Kim et al. (2011) established that para-substitution reduces RyR activity relative to parent PBDEs, but direct quantitative data for 4′-MeO-BDE-49 remain unreported [2]. Procurement of the pure compound enables researchers to generate the missing IC₅₀/EC₅₀ values for this congener and complete the SAR matrix for para-methoxy PBDEs, contributing to more accurate neurotoxicity risk assessment.

Method Development and Validation for Multi-Analyte MeO-PBDE Quantification in Environmental Matrices

4′-MeO-BDE-49 is one of four MeO-PBDE congeners detected in human milk (alongside 6-MeO-BDE-47, 2′-MeO-BDE-68, and 5′-MeO-BDE-100), each requiring a distinct reference standard for method development and validation [1]. Analytical laboratories developing multi-analyte GC-MS or LC-MS/MS methods for MeO-PBDE panels in environmental or biological samples must include 4′-MeO-BDE-49 as a calibration standard to ensure accurate retention time assignment, resolution from co-eluting congeners, and reliable quantification in complex matrices such as breast milk, serum, or marine biota.

Environmental Fate and Bioaccumulation Studies of Minor MeO-PBDE Congeners in Marine and Terrestrial Food Webs

While 6-MeO-BDE-47 has been extensively studied for bioaccumulation and biomagnification in aquatic food webs, 4′-MeO-BDE-49 remains a less-characterized congener with only one published human biomonitoring dataset [1]. Studies investigating species- and habitat-dependent accumulation of brominated flame retardants and their metabolites have identified BDE-49 and 6-MeO-BDE-47 as strongly biomagnified congeners [3]; inclusion of 4′-MeO-BDE-49 in future trophic transfer studies will require a pure, certified reference standard to generate comparable bioaccumulation metrics (BAFs, BMFs, TMFs) and assess its contribution to the overall organobromine body burden in wildlife and humans.

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